
2-Methyl-1-(pyridine-4-carbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . A key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions. For instance, they can react with water to form carboxylic acids . They can also react with alcohols to form esters, and with amines to form amides .Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(pyridine-4-carbonyl)piperazine has a wide range of scientific research applications. It is used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anti-allergy drugs, and anti-cancer drugs. It is also used in the synthesis of polymers, such as polyurethanes and polyimides. It is also used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleic acids.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various enzymes such asPARP-1 and CDK6 . These enzymes play crucial roles in cellular processes like DNA repair and cell cycle regulation, respectively.
Mode of Action
It’s known that similar compounds can bind to their target enzymes and modulate their activity . For instance, some compounds can inhibit the activity of the enzyme, leading to changes in the cellular processes controlled by the enzyme.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1-(pyridine-4-carbonyl)piperazine is a relatively stable compound and can be used in a variety of laboratory experiments. It is relatively easy to synthesize, and its solubility in water makes it suitable for use in a variety of aqueous solutions. However, it is important to note that this compound is a relatively strong base and can react with other compounds in the reaction mixture, leading to the formation of unwanted byproducts.
Zukünftige Richtungen
2-Methyl-1-(pyridine-4-carbonyl)piperazine has a wide range of potential applications in the pharmaceutical, polymer, and chemical industries. Further research is needed to explore the potential therapeutic applications of this compound, particularly in the areas of anti-inflammatory, anti-allergy, and anti-cancer treatments. Additionally, further research is needed to explore the potential uses of this compound in the synthesis of polymers and organic compounds. Finally, further research is needed to determine the mechanism of action of this compound and to develop more efficient synthetic methods for the production of this compound.
Synthesemethoden
2-Methyl-1-(pyridine-4-carbonyl)piperazine can be synthesized from pyridine-4-carbonyl chloride and 2-methylpiperazine via a nucleophilic substitution reaction. This reaction involves the formation of a covalent bond between the nitrogen atom of the pyridine-4-carbonyl chloride and the nitrogen atom of the 2-methylpiperazine. The reaction proceeds in the presence of a base, such as sodium hydroxide, and is typically carried out in an inert atmosphere, such as nitrogen or argon.
Eigenschaften
IUPAC Name |
(2-methylpiperazin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-9-8-13-6-7-14(9)11(15)10-2-4-12-5-3-10/h2-5,9,13H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCWRIMWOOFBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6332255.png)
![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B6332265.png)
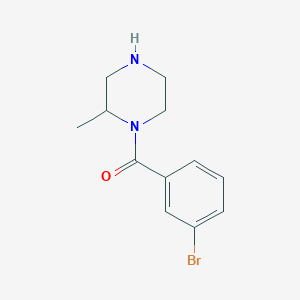
![1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332301.png)

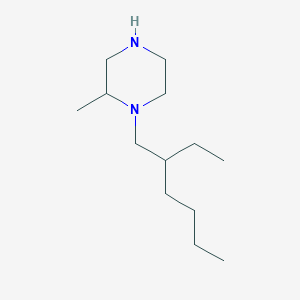
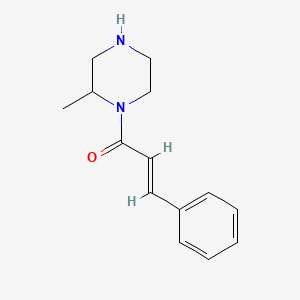
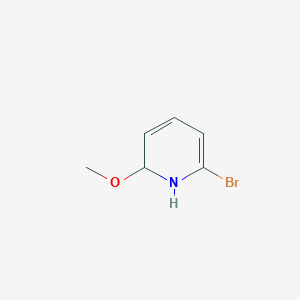
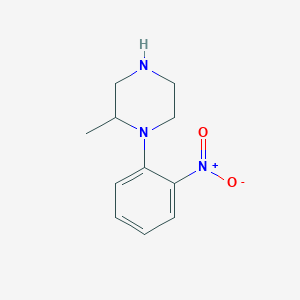



![2-Methyl-1-[(3-methylphenyl)methyl]piperazine](/img/structure/B6332351.png)
![2-Methyl-1-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6332366.png)